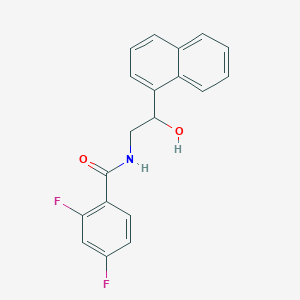

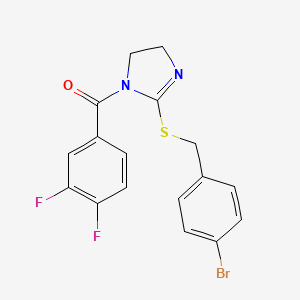

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea" is a complex molecule that appears to be related to a family of urea derivatives, which are often studied for their potential biological activities. Urea derivatives are known to exhibit a range of biological properties, including inhibitory effects on various enzymes and potential antitumor activities.

Synthesis Analysis

The synthesis of urea derivatives can be approached through different methods. For instance, the synthesis of similar compounds, such as 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, involves carbonylation reactions with triphosgene and subsequent reactions with amines, as described in one of the papers . Another related compound, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the crystal lattice and molecular conformation . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of a methoxy group can affect the electron density and reactivity of the molecule . Additionally, the reactivity can be studied using quantum chemical calculations, as demonstrated in the analysis of 2-oxopyrimidin-1(2H)-yl-urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations can provide insights into properties like HOMO-LUMO energy gaps, ionization potential, and dipole moments . These properties are important for understanding the behavior of the compound in different environments and can be crucial for its potential application in biological systems.

科学的研究の応用

Antitumor Activities and Structural Analysis : A structurally related compound showed potential antitumor activities. Its structure was characterized by various methods, and the antitumor activity was analyzed using an MTT assay. Docking studies into the CDK4 protein suggested interactions with the active site residues, indicating its potential in cancer research (Hu et al., 2018).

Biological Activity Studies : Another compound with a similar structure was studied for its biological activity. The hydroxy groups in its structure were involved in both intramolecular and intermolecular hydrogen bonds, highlighting the compound's potential for further biological activity research (Saharin et al., 2008).

Indole and Imidazolinone Derivatives : The compound was involved in molecular rearrangements leading to new indole and imidazolinone derivatives. These derivatives were characterized by various spectroscopic methods, expanding the possibilities for synthesizing new compounds with potential applications (Klásek et al., 2007).

Synthesis and Characterization : The synthesis of related compounds was studied, providing insight into their chemical properties and potential applications in medicinal chemistry (Younes et al., 1991).

Chemical Transformations and Synthesis : The treatment and transformation of similar compounds were explored, contributing to the understanding of chemical processes and potential applications in synthesizing novel compounds (Bobowski, 1983).

Synthesis of Potent PI3 Kinase Inhibitor Metabolite : A study described the synthesis of an active metabolite of a potent PI3 kinase inhibitor. This research highlighted the importance of such compounds in the development of kinase inhibitors (Chen et al., 2010).

Synthesis and Evaluation of Antioxidant Activity : A compound was synthesized and evaluated for its antioxidant activity, indicating the potential use of these compounds in therapeutic applications (George et al., 2010).

Acetylcholinesterase Inhibitors Synthesis : The synthesized series of compounds was assessed for antiacetylcholinesterase activity, demonstrating their potential use in treating diseases related to acetylcholine deficiency (Vidaluc et al., 1995).

Photophysical Properties : A study on the photophysical properties of a derivative in different solvents suggested applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Anticancer Activity : Urea derivatives, including some new derivatives, were synthesized and subjected to anticancer investigations. This study explored their potential as cancer treatment agents (Mustafa et al., 2014).

将来の方向性

特性

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-2-30-19-9-7-18(8-10-19)27-15-17(13-22(27)28)26-23(29)24-12-11-16-14-25-21-6-4-3-5-20(16)21/h3-10,14,17,25H,2,11-13,15H2,1H3,(H2,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWVWHXUHDPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)